Advantame anhydrous

概要

説明

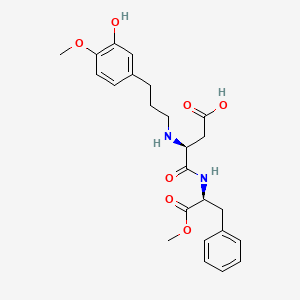

Advantame anhydrous is a high-intensity, non-caloric artificial sweetener developed by Ajinomoto. It is derived from aspartame, a dipeptide sweetener composed of aspartic acid and phenylalanine, and vanillin. This compound is approximately 20,000 times sweeter than sucrose and 100 times sweeter than aspartame . It provides zero calories and has a clean, sweet, sugar-like taste with no undesirable taste characteristics .

準備方法

Advantame anhydrous is synthesized through a three-step chemical process. The first step involves the production of the principal manufacturing intermediate, 3-hydroxy-4-methoxycinnamaldehyde, from water, sodium hydroxide, and isovanillin in methanol . This intermediate undergoes selective catalytic hydrogenation to produce 3-(3-hydroxy-4-methoxyphenyl) propionaldehyde . The final step is the N-alkylation of the aspartic acid portion of aspartame with 3-(3-hydroxy-4-methoxyphenyl) propionaldehyde, followed by purification through re-crystallization and drying .

化学反応の分析

Hydrolytic Degradation

Advantame undergoes pH-dependent hydrolysis, primarily forming ANS9801-acid (N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-α-aspartyl]-L-phenylalanine) .

Key Findings:

| Condition | Degradation Rate | Major Product |

|---|---|---|

| pH 2.8, 20°C | 12% after 8 weeks | ANS9801-acid |

| pH 3.2, 25°C | <1% after 1 year | ANS9801-acid |

| Neutral/Alkaline pH | Minimal | Stable |

β-Rearrangement

A minor degradation pathway observed under acidic conditions produces β-ANS9801 and β-ANS9801-acid . Unlike aspartame, Advantame’s secondary amine structure prevents intramolecular cyclization to DKP .

Solubility in Solvents :

| Temperature (°C) | Water (g/L) | Ethanol (g/L) | Ethyl Acetate (g/L) |

|---|---|---|---|

| 15 | 0.76 | 7.98 | 1.65 |

| 25 | 0.99 | 13.58 | 2.79 |

| 50 | 3.10 | 98.68 | 16.00 |

Long-Term Stability :

| Condition | Degradation After 60 Months |

|---|---|

| 25°C, 60% RH | <1.5% |

| 40°C, 75% RH | <2.0% |

Interaction with Other Compounds

-

Maillard Reaction : Slow reaction rate due to steric hindrance from the vanillyl group and hydrophobic side chains .

-

Nitrosamine Formation : No detectable N-nitroso compounds under intended storage conditions .

Impurities and By-Products

Manufacturing impurities include:

科学的研究の応用

Food Industry

Advantame is extensively used in the food industry due to its sweetness potency and stability under various conditions.

- Stability Studies : Research indicates that Advantame maintains its sweetness profile over time in different food matrices. In powdered beverage mixes, it demonstrated stability for up to 12 months under normal conditions and 36 months in tabletop sweeteners .

| Product Type | Stability Duration | Sweetness Retention |

|---|---|---|

| Powdered Beverage Mix | 12 months | 96.4% |

| Tabletop Sweetener | 36 months | 86% |

Health and Medicine

Advantame has been studied for its potential health benefits, particularly in managing diabetes and obesity.

- Metabolism : Advantame is primarily metabolized into Advantame-acid in the gastrointestinal tract, with conversion rates exceeding 99% in humans .

- Toxicity Assessments : Toxicological studies have shown that Advantame has low acute toxicity (no deaths at doses up to 5000 mg/kg body weight) and no significant effects at high dietary exposures .

| Study Type | Findings |

|---|---|

| Acute Toxicity | No deaths at 5000 mg/kg bw |

| Repeat-Dose Toxicity | No significant effects at high doses |

| Genotoxicity | No mutagenic or clastogenic activity |

Biological Studies

Advantame's effects on metabolic pathways and gut microbiota are under investigation.

- Impact on Gut Microbiota : Preliminary studies suggest that Advantame may influence gut microbiota composition, although further research is needed to establish definitive conclusions.

Case Study 1: Sensory Evaluation

In sensory evaluations conducted on various food products containing Advantame, panels confirmed that it preserved its sweetness profile across different matrices. This finding supports its application as a functional sweetener in diverse culinary contexts.

Case Study 2: Human Clinical Trials

Clinical trials assessing the safety of Advantame indicated that doses up to 0.5 mg/kg body weight were well tolerated by both normoglycemic and diabetic subjects over periods extending up to 12 weeks .

Summary of Findings

The following table summarizes key findings related to the biological activity of Advantame:

| Aspect | Findings |

|---|---|

| Metabolism | Rapid hydrolysis to Advantame-acid; >99% conversion in humans |

| Bioavailability | Rats: 7-9%, Dogs: 8-15%, Humans: ~6% |

| Acute Toxicity | No deaths at 5000 mg/kg bw |

| Repeat-Dose Toxicity | No significant effects at high doses |

| Genotoxicity | No mutagenic or clastogenic activity |

| Human Tolerability | Well-tolerated up to 0.5 mg/kg bw |

| Acceptable Daily Intake (ADI) | Established at 5 mg/kg bw |

作用機序

Advantame anhydrous exerts its effects by interacting with sweet taste receptors on the tongue. It targets the sweet taste receptors, eliciting a sweet sensation . The molecular targets involved include the taste receptor cells that are responsible for detecting sweet compounds .

類似化合物との比較

Advantame anhydrous is similar to other artificial sweeteners such as aspartame and neotame. it is unique in its higher sweetness intensity and greater stability under various conditions . Unlike aspartame, advantame does not have notable off-flavors and is chemically more stable . Similar compounds include:

Aspartame: A dipeptide sweetener composed of aspartic acid and phenylalanine.

Neotame: An N-substituted derivative of aspartame with a higher sweetness intensity.

This compound’s uniqueness lies in its combination of high sweetness intensity, stability, and clean taste profile, making it a valuable sweetener in various applications .

生物活性

Advantame anhydrous is a high-intensity sweetener derived from aspartame and vanillin, known for its stability and sweetness potency. This article delves into its biological activity, focusing on its metabolism, toxicity, and safety profiles based on extensive research findings.

Metabolism and Bioavailability

Advantame is primarily metabolized in the gastrointestinal tract. Studies indicate that it is hydrolyzed into its active form, Advantame-acid, before absorption. The extent of conversion to Advantame-acid has been shown to be significant across various species:

- Rodents : Estimated conversion is at least 90%.

- Dogs : Conversion rates are between 99-100%.

- Humans : Conversion is also estimated to exceed 99% following oral administration .

The bioavailability of Advantame-acid varies by species:

Toxicity Studies

Advantame has undergone rigorous toxicity assessments, including acute toxicity, repeat-dose toxicity, genotoxicity, and reproductive toxicity. Key findings include:

- Acute Toxicity : No deaths were observed in rats at doses up to 5000 mg/kg body weight (bw) indicating very low acute toxicity.

- Repeat-Dose Toxicity : In chronic studies, no significant toxicological effects were noted at high dietary exposures (up to approximately 9300 mg/kg bw/day in mice) except for transient reductions in body weight gain attributed to dietary imbalances rather than direct toxicity .

- Genotoxicity : Advantame showed no evidence of mutagenic or clastogenic activity across multiple assays, confirming its safety in this regard .

Human Studies

Human clinical trials have assessed the safety and tolerability of Advantame:

- Doses up to 0.5 mg/kg bw were well-tolerated by both normoglycemic and diabetic subjects over periods extending up to 12 weeks.

- An Acceptable Daily Intake (ADI) has been established at 5 mg/kg bw , applying a safety factor based on observed no adverse effect levels (NOAEL) .

Case Studies

Several case studies have provided insights into the practical applications of Advantame:

- Stability in Food Products : In mock beverages, Advantame demonstrated stability over time under various conditions:

- Sensory Evaluation : Sensory panels have confirmed that Advantame maintains its sweetness profile across different food matrices, further supporting its application as a functional sweetener .

Summary of Findings

The following table summarizes key findings related to the biological activity of Advantame:

| Aspect | Findings |

|---|---|

| Metabolism | Rapid hydrolysis to Advantame-acid; >99% conversion in humans |

| Bioavailability | Rats: 7-9%, Dogs: 8-15%, Humans: ~6% |

| Acute Toxicity | No deaths at 5000 mg/kg bw |

| Repeat-Dose Toxicity | No significant effects at high doses |

| Genotoxicity | No mutagenic or clastogenic activity |

| Human Tolerability | Well-tolerated up to 0.5 mg/kg bw |

| ADI | Established at 5 mg/kg bw |

特性

IUPAC Name |

(3S)-3-[3-(3-hydroxy-4-methoxyphenyl)propylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O7/c1-32-21-11-10-17(14-20(21)27)9-6-12-25-18(15-22(28)29)23(30)26-19(24(31)33-2)13-16-7-4-3-5-8-16/h3-5,7-8,10-11,14,18-19,25,27H,6,9,12-13,15H2,1-2H3,(H,26,30)(H,28,29)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKBWWKAVMSYHE-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCNC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCCN[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179302 | |

| Record name | Advantame anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245650-17-3 | |

| Record name | N-[3-(3-Hydroxy-4-methoxyphenyl)propyl]-L-α-aspartyl-L-phenylalanine 2-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=245650-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Advantame anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245650173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Advantame anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADVANTAME ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M501L2WP44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Advantame elicit a sweet taste response in rodents?

A1: Advantame, like other sweeteners, interacts with taste receptors on the tongue. While the exact mechanism is not fully elucidated in the provided research, studies show that both mice and rats demonstrate a preference for Advantame solutions over water at concentrations of 0.3mM and 1mM. [] This preference suggests an interaction with sweet taste receptors, leading to a pleasurable taste perception in these animals.

Q2: What is the molecular formula and molecular weight of Advantame?

A3: While the provided abstracts don't explicitly state the molecular formula and weight of Advantame, they consistently identify it as N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate. [, , , ] Based on this chemical name, its molecular formula is C23H29N3O5 • H2O and its molecular weight is 443.5 g/mol.

Q3: Are there environmentally sustainable approaches for Advantame synthesis?

A4: Research suggests promising avenues for sustainable Advantame production. Scientists have successfully engineered an enzyme, ethylenediamine-N,N’-disuccinic acid (EDDS) lyase from Chelativorans sp. BNC1, to facilitate the synthesis of N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-L-aspartic acid. [, ] This compound serves as a crucial precursor for Advantame, potentially paving the way for more environmentally friendly and cost-effective production methods in the future.

Q4: What analytical techniques are commonly employed to quantify Advantame in food products?

A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are the primary methods for Advantame quantification in food. [, ] These techniques offer high sensitivity and accuracy for detecting and quantifying Advantame even at low concentrations typically found in food and beverages.

Q5: How is the accuracy and reliability of these analytical methods ensured?

A6: Validation of analytical methods for Advantame detection is crucial to ensure accurate and reliable results. [] This process involves assessing parameters such as linearity, repeatability, accuracy, detection limits, and quantitation limits. [] For example, in a study analyzing 3-hydroxy-4-methoxy benzal acrolein, an Advantame intermediate, the HPLC method demonstrated good linearity (r > .999) across a wide concentration range, with high recovery rates (94.5% to 106.37%). []

Q6: What are the primary applications of Advantame in the food industry?

A7: Advantame is primarily used as an artificial sweetener in various food products. [] Its high intensity sweetness, approximately 20,000 times sweeter than sucrose, makes it a desirable sugar substitute. [] Advantame is incorporated into a wide range of products, including beverages, yogurt, jelly, and processed meat products, to enhance their sweetness profile without adding significant calories. [, ]

Q7: What are the findings from toxicological studies conducted on Advantame?

A8: Several studies have investigated the safety profile of Advantame. A two-generation reproductive toxicity study in rats showed no adverse effects on reproductive parameters. [] Furthermore, studies assessing the teratogenic potential of Advantame in rats and rabbits found no evidence of teratogenicity. [] Chronic toxicity studies in rats and dogs also reported no significant adverse effects. [, ] These findings contribute to the body of evidence supporting the safety of Advantame for human consumption.

Q8: What are the key areas for future research on Advantame?

A8: While existing research provides valuable insights into the properties and safety of Advantame, further investigation is needed in several areas:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。